

Application Notes: Cirtuvivint (SM08502)

Solubility and Preparation for Laboratory Use

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Compound of Interest

Compound Name: Cirtuvivint

Cat. No.: B3325501

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Cirtuvivint, also known as SM08502, is a potent, orally active small-molecule inhibitor of CDC-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK).[1][2] Its primary mechanism of action involves the modulation of alternative pre-mRNA splicing by inhibiting the phosphorylation of serine and arginine-rich splicing factors (SRSFs), which disrupts spliceosome activity.[1][3] This activity has been shown to attenuate the expression of genes crucial for tumor growth, survival, and drug resistance, particularly through the inhibition of pathways like Wnt signaling.[3][4][5] **Cirtuvivint** is currently under investigation for the treatment of various solid tumors and hematological malignancies.[2][3][6]

These application notes provide detailed protocols for the solubilization and preparation of **Cirtuvivint** for both in vitro and in vivo experimental use.

Physicochemical and Solubility Data

Cirtuvivint is a light yellow to yellow solid.[3] Its solubility is critical for the preparation of stock and working solutions. The data below has been compiled from various suppliers. Note that solubility can be affected by the purity of the solvent; for instance, hygroscopic DMSO can significantly reduce the solubility of the compound.[1][3] Therefore, using fresh, high-quality solvents is recommended.

Table 1: Solubility of **Cirtuvivint**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	12.5 mg/mL[3]	29.24 mM[3]	Requires sonication and warming to 60°C. Use newly opened DMSO.[3]
DMSO	22 mg/mL[1]	51.46 mM[1]	Use fresh, non-hygroscopic DMSO for best results.[1]
Water	< 0.1 mg/mL[3]	Insoluble[3]	Not suitable as a primary solvent.
Ethanol	Not Reported	Not Reported	Data not readily available. Not recommended as a primary solvent.

Molecular Weight: 427.50 g/mol [3]

Experimental Protocols

Proper preparation of **Cirtuvivint** solutions is essential for reproducible experimental results. The following protocols outline the steps for creating stock solutions and subsequent working solutions for cell-based and animal studies.

Protocol for Preparing Cirtuvivint Stock Solution (DMSO)

This protocol is for creating a high-concentration stock solution that can be stored for long periods and diluted for daily use.

Materials:

- **Cirtuvivint** (solid powder)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Cirtuvivint** powder in a sterile container.
- **Solvent Addition:** Add the calculated volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). Refer to the table below for common concentrations.
- **Dissolution:** To aid dissolution, gently warm the solution to 60°C and vortex or sonicate intermittently.[3] Ensure the solid is completely dissolved before use. A clear solution should be obtained.[1]
- **Aliquoting:** To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3]
- **Storage:** Store the aliquots in a sealed container, protected from moisture and light.[3] For long-term storage (up to 1 year), store at -80°C. For short-term storage (up to 6 months), store at -20°C.[3]

Table 2: Stock Solution Preparation Guide (for 10 mM **Cirtuvivint**)

Desired Volume	Mass of Cirtuvivint	Volume of DMSO
1 mL	4.275 mg	1 mL
5 mL	21.375 mg	5 mL
10 mL	42.75 mg	10 mL

Protocol for Preparing In Vitro Working Solutions

This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in cell-based assays.

Materials:

- **Cirtuvivint** DMSO stock solution (from Protocol 3.1)
- Sterile cell culture medium or phosphate-buffered saline (PBS)
- Sterile tubes

Procedure:

- **Thaw Stock:** Thaw a single aliquot of the **Cirtuvivint** DMSO stock solution at room temperature.
- **Serial Dilution:** Perform serial dilutions of the stock solution in the desired aqueous medium to achieve the final working concentration.
- **Solvent Concentration:** It is critical to ensure the final concentration of DMSO in the working solution is non-toxic to the cells, typically below 0.1% to 0.5%. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
- **Immediate Use:** Use the freshly prepared working solution immediately, as the stability of **Cirtuvivint** in aqueous media at 37°C may be limited.

Protocols for Preparing In Vivo Formulations

Cirtuvivint is orally active.^{[1][3]} For administration in animal models (e.g., via oral gavage), the DMSO stock solution must be diluted into a suitable vehicle. Below are three common formulations.

Option 1: Corn Oil-Based Formulation

- Vehicle: 5% DMSO in corn oil.^[1]
- Procedure:
 - Prepare a clear stock solution of **Cirtuvivint** in DMSO (e.g., 11 mg/mL).^[1]
 - For a 1 mL final solution, add 50 μ L of the DMSO stock to 950 μ L of corn oil.^[1]
 - Mix thoroughly until a uniform suspension is achieved.
 - This formulation should be prepared fresh and used immediately.^[1]

Option 2: SBE- β -CD-Based Formulation

- Vehicle: 20% SBE- β -CD (Sulfobutylether- β -cyclodextrin) in saline.^[3]
- Procedure:
 - Prepare the vehicle by dissolving 2 g of SBE- β -CD powder in 10 mL of saline until the solution is clear. This can be stored at 4°C for one week.^[3]
 - Prepare a stock solution of **Cirtuvivint** in DMSO (e.g., 12.5 mg/mL).^[3]
 - For a 1 mL final solution, add 100 μ L of the DMSO stock to 900 μ L of the 20% SBE- β -CD vehicle.^[3]
 - Mix evenly and use for administration.

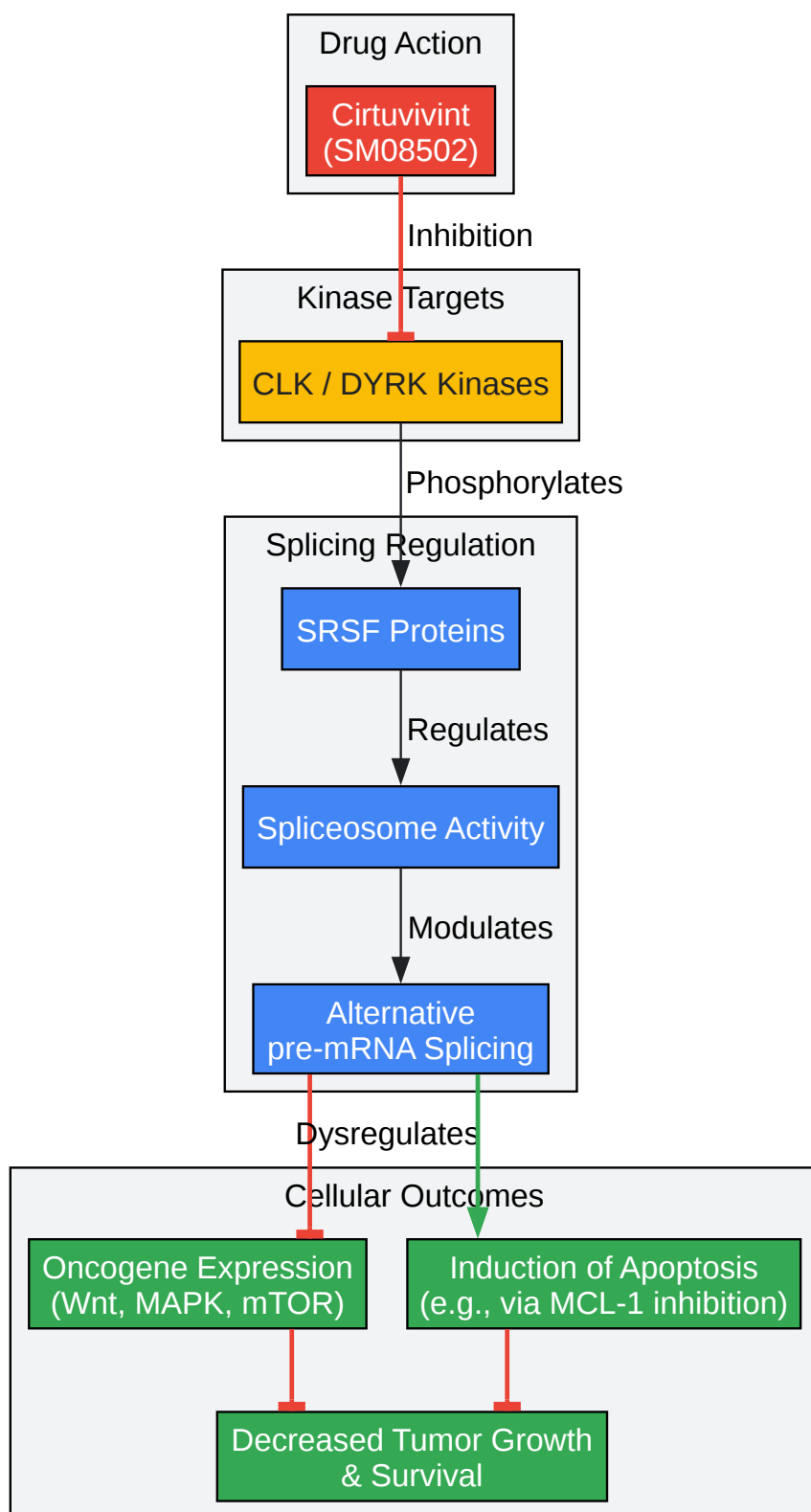
Option 3: PEG300/Tween80-Based Formulation

- Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.^[1]
- Procedure:

- Prepare a clear stock solution of **Cirtuvivint** in DMSO (e.g., 22 mg/mL).[1]
- For a 1 mL final solution, add 50 μ L of the DMSO stock to 400 μ L of PEG300 and mix until clear.[1]
- Add 50 μ L of Tween 80 to the mixture and mix until clear.[1]
- Add 500 μ L of double-distilled water (ddH₂O) to bring the final volume to 1 mL.[1]
- This formulation should be prepared fresh and used immediately for optimal results.[1]

Mechanism of Action and Signaling Pathway

Cirtuvivint is an ATP-competitive inhibitor of CLK (1-4) and DYRK (1-4) kinases.[6] These kinases are crucial regulators of the spliceosome, a complex responsible for pre-mRNA splicing. By inhibiting CLK/DYRK, **Cirtuvivint** prevents the phosphorylation of SRSF proteins.[3] This disrupts spliceosome assembly and function, leading to "alternative splicing events" (ASEs) in genes that drive oncogenesis, including those in the Wnt, MAP kinase, and mTOR signaling pathways.[3][6] The resulting aberrant proteins or loss of key survival proteins (like MCL-1) leads to the induction of apoptosis and inhibition of tumor growth.[6]

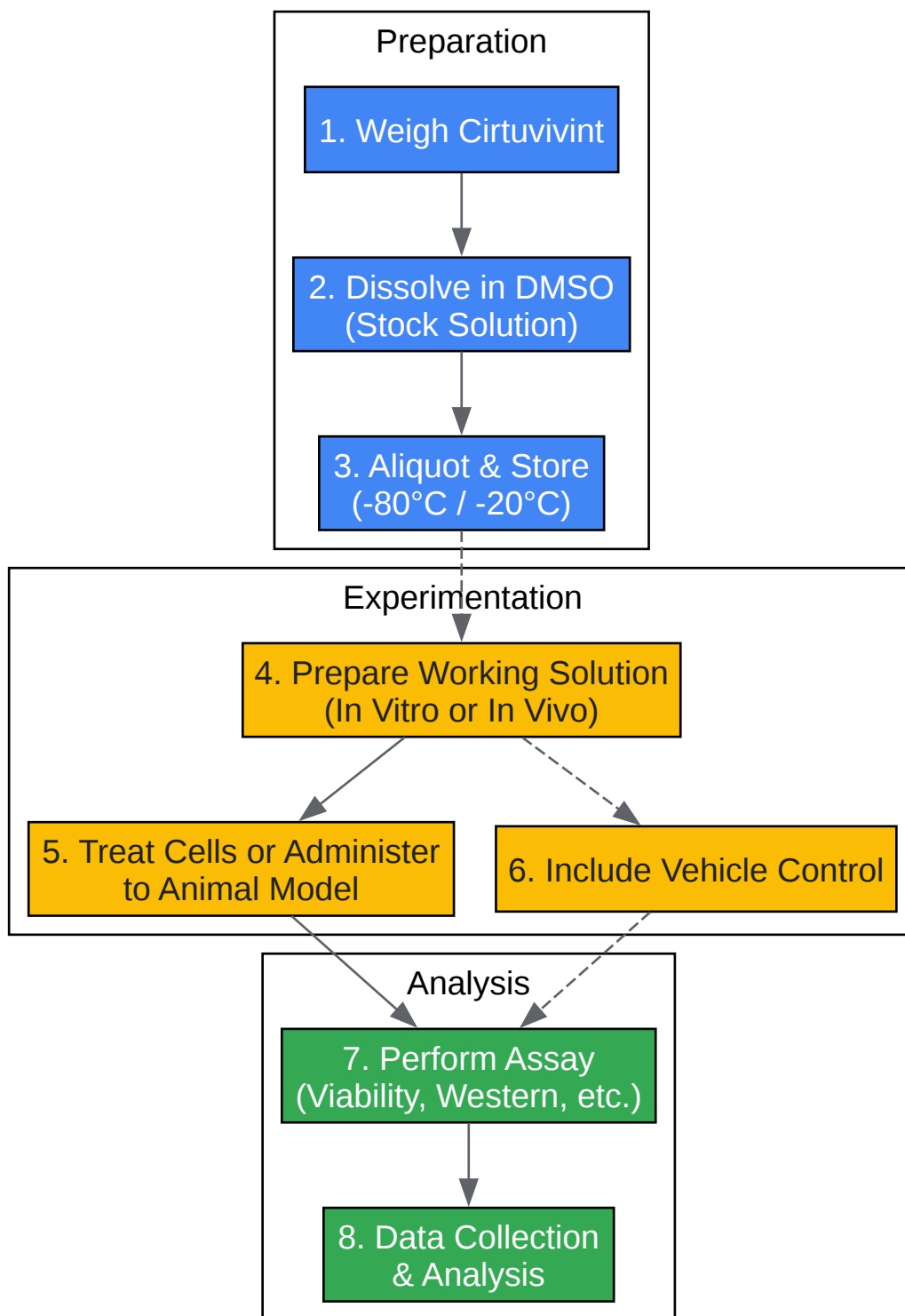


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Caption: **Cirtuvivint** inhibits CLK/DYRK, disrupting splicing and oncogenic pathways.

Experimental Workflow Overview

The logical flow for using **Cirtuvivint** in a laboratory setting involves careful preparation, application in a relevant model, and subsequent analysis.



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Caption: Workflow for **Cirtuvivint** from preparation to experimental analysis.

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